Tributyl-(4-phenoxyphenyl)stannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

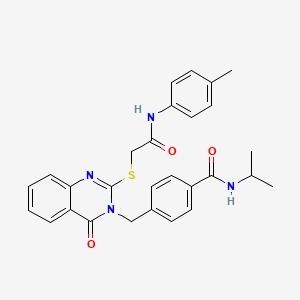

Tributyl-(4-phenoxyphenyl)stannane is an organotin compound. It has a molecular formula of C24H36OSn and a molecular weight of 459.261 .

Molecular Structure Analysis

The molecular structure of Tributyl-(4-phenoxyphenyl)stannane consists of a tin atom bonded to three butyl groups and one 4-phenoxyphenyl group .Chemical Reactions Analysis

Organotin compounds, such as Tributyl-(4-phenoxyphenyl)stannane, are known to participate in various chemical reactions. They are often used in radical reactions, including dehalogenation and intramolecular radical cyclization . They can also be used in the conjugate reduction of α,β-unsaturated ketones .Aplicaciones Científicas De Investigación

Efficient Reagents for Heterocyclic Compound Synthesis

Tributyl-(3,3,3-trifluoro-1-propynyl)stannane, a compound closely related to Tributyl-(4-phenoxyphenyl)stannane, has been utilized as an effective reagent for the preparation of various trifluoromethylated heterocyclic compounds. The 1,3-dipolar cycloaddition of this stannane with diazomethane, phenylazide, and acetonitrile oxide has been shown to proceed smoothly, yielding corresponding (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole in good yields. These heterocyclic compounds are important building blocks for the regioselective introduction of functional groups, such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Stereoselective Reactions with Chiral Aldehydes

Another application involves the stereoselective reactions of δ-alkoxyallylstannanes with chiral aldehydes. For instance, transmetallation of (4S,2E)-4-phenylmethoxypent-2-enyl(tributyl)stannane using tin(IV)chloride has shown excellent 1,5-stereoselectivity in reactions with aldehydes, where the stereochemical preference of the reagent dominates the course of the reaction (Mcneill & Thomas, 1992).

Catalytic Carboxylation of Allyl Stannanes

The carboxylation of tributyl(allyl)stannane catalyzed by palladium complexes has been explored, demonstrating the potential for efficient synthesis involving CO2 insertion into Pd-allyl bonds. This process highlights the utility of tributylstannane derivatives in catalytic cycles, particularly in the context of carbon dioxide utilization and organometallic chemistry (Johansson & Wendt, 2007).

Synthesis of Hydroxymethyl Anion Equivalents

Tributyl[(methoxymethoxy)methyl]stannane serves as a hydroxymethyl anion equivalent, demonstrating the versatility of organotin compounds in synthetic organic chemistry. This reagent facilitates the introduction of a hydroxymethyl group, a common functional group in organic synthesis, under mild conditions (Danheiser et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tributyl-(4-phenoxyphenyl)stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEXQGHFMDSTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36OSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2719504.png)

![Methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2719505.png)

![1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2719507.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide](/img/structure/B2719508.png)

![2-Chloro-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]acetamide](/img/structure/B2719516.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2719518.png)

![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2719520.png)